molecular formula C16H18N2O B13955805 2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide CAS No. 352636-96-5

2,4,6-Trimethyl-N-(5-methyl-2-pyridyl)benzamide

Cat. No.: B13955805
CAS No.: 352636-96-5
M. Wt: 254.33 g/mol
InChI Key: VHEHDNZSMAAZKT-UHFFFAOYSA-N
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Description

Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)-: is an organic compound with the molecular formula C16H18N2O. This compound is a derivative of benzamide, characterized by the presence of three methyl groups on the benzene ring and a pyridinyl group attached to the amide nitrogen. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- typically involves the reaction of 2,4,6-trimethylbenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry: Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- is used in the manufacture of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    2,4,6-Trimethylbenzamide: A derivative with three methyl groups on the benzene ring.

    N-(2-Pyridinyl)benzamide: A derivative with a pyridinyl group attached to the amide nitrogen.

Uniqueness: Benzamide, 2,4,6-trimethyl-N-(5-methyl-2-pyridinyl)- is unique due to the combination of its structural features. The presence of both the trimethyl-substituted benzene ring and the pyridinyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

352636-96-5

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2,4,6-trimethyl-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C16H18N2O/c1-10-5-6-14(17-9-10)18-16(19)15-12(3)7-11(2)8-13(15)4/h5-9H,1-4H3,(H,17,18,19)

InChI Key

VHEHDNZSMAAZKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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